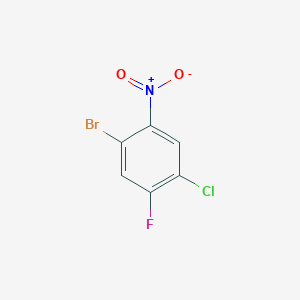

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

Description

BenchChem offers high-quality 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDXAYILRNZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679531 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960000-93-5 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

CAS Number: 960000-93-5 Formula: C₆H₂BrClFNO₂ Molecular Weight: 254.44 g/mol [1]

Executive Summary

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a densely functionalized aromatic building block characterized by a unique "quad-substitution" pattern. Its utility in medicinal chemistry stems from the orthogonal reactivity of its four substituents: a nitro group (activating/directing), a bromine atom (metal-catalyzed coupling), a chlorine atom (steric/electronic modulation), and a fluorine atom (SNAr lability).

This compound has emerged as a critical intermediate in the synthesis of next-generation oncology therapeutics, specifically tricyclic inhibitors of mutant Isocitrate Dehydrogenase (IDH) enzymes. Its structural complexity allows for the precise assembly of fused heterocycles, such as quinolines and benzimidazoles, where regiocontrol is paramount.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The high density of electron-withdrawing groups (nitro, fluoro, chloro, bromo) renders the ring highly electron-deficient, influencing its solubility and stability profiles.

| Property | Value | Note |

| Appearance | Yellow to brown crystalline solid | Photolabile; store in dark. |

| Melting Point | 65–70 °C (Typical range) | Varies by polymorph/purity. |

| Boiling Point | ~247.2 °C | Predicted at 760 mmHg. |

| Density | 1.904 ± 0.06 g/cm³ | High density due to polyhalogenation. |

| LogP | ~3.2 | Lipophilic; requires non-polar solvents. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and potentially reactive. |

Synthesis Protocol: Regioselective Nitration

The synthesis of CAS 960000-93-5 challenges standard electrophilic aromatic substitution (EAS) rules due to the deactivated nature of the precursor, 4-bromo-1-chloro-2-fluorobenzene . Standard mixed-acid nitration (

The industry-standard protocol utilizes Trifluoroacetic Anhydride (TFAA) and Ammonium Nitrate (

Mechanistic Rationale

-

Directing Effects: The precursor has three halogens. Fluorine is the strongest ortho/para director. The position para to the fluorine (C5 relative to F, C2 in final product) is electronically favored.

-

Sterics: The position ortho to the fluorine is sterically crowded by the adjacent chlorine.

-

Reagent Choice: TFAA acts as both solvent and dehydrating agent, facilitating the formation of

without the oxidative destruction typical of hot nitric acid.

Step-by-Step Methodology

Reagents:

-

4-Bromo-1-chloro-2-fluorobenzene (1.0 eq)

-

Ammonium Nitrate (

, 1.1 eq) -

Trifluoroacetic Anhydride (TFAA, 2.5 eq)

-

Dichloromethane (DCM, anhydrous)

Protocol:

-

Preparation: Charge a flame-dried 3-neck flask with 4-bromo-1-chloro-2-fluorobenzene and anhydrous DCM. Cool the solution to 0 °C under

atmosphere. -

Activation: Add solid

in one portion. -

Addition: Add TFAA dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent exotherms.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC for the disappearance of the starting material.

-

Quench: Pour the reaction mixture slowly into saturated aqueous

(gas evolution will occur). -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify the crude yellow residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Yield: Typically 35–45% isolated yield.

Synthesis Visualization

Figure 1: Synthetic pathway utilizing mild nitration conditions to achieve regioselectivity.

Reactivity Profile & Applications

The "quad-substituted" core offers three distinct handles for diversification, making it a versatile scaffold for Fragment-Based Drug Discovery (FBDD).

Orthogonal Reactivity Map

-

C1-Bromine (Metal-Catalyzed Coupling): The C-Br bond is the primary site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The adjacent nitro group (ortho) can accelerate oxidative addition but may also chelate the catalyst; bulky ligands like Xantphos are recommended.

-

Key Application: Coupling with 2-aminonicotinaldehyde to form tricyclic cores for IDH inhibitors [1].

-

-

C5-Fluorine (SNAr Lability): Positioned para to the nitro group, the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr). It can be selectively displaced by amines, thiols, or alkoxides, often without disturbing the C-Cl or C-Br bonds.

-

Selectivity:

due to the higher electronegativity of F stabilizing the Meisenheimer complex.

-

-

C2-Nitro Group (Redox Active): Standard reduction (Fe/AcOH or

/Pd-C) yields the aniline, which can undergo cyclization with adjacent substituents (e.g., reacting with the C1-Br via intramolecular Buchwald coupling).

Case Study: Synthesis of IDH Mutant Inhibitors

In the development of therapies for Acute Myeloid Leukemia (AML), this intermediate is used to construct fused tricyclic systems.

Protocol Highlight (Buchwald-Hartwig Coupling):

-

Substrates: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene + Heterocyclic Amine.

-

Catalyst System:

(Tris(dibenzylideneacetone)dipalladium(0)) + Xantphos. -

Base:

(Cesium Carbonate). -

Solvent: 1,4-Dioxane, 100 °C.

-

Outcome: Formation of the C-N bond at C1, preserving the F and Cl atoms for later structure-activity relationship (SAR) tuning.

Reactivity Logic Diagram

Figure 2: Chemoselective diversification pathways available for CAS 960000-93-5.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Skin/Eye Irritant: The compound is an alkylating agent and a potent irritant.

-

Explosion Risk: While the nitro group is stable on the ring, the synthesis involves

(oxidizer) and organic solvents. The nitration quench is exothermic.

Operational Protocols:

-

Containment: Handle exclusively in a Class II fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: Segregate halogenated organic waste. Do not mix nitration waste streams with ketones or strong bases immediately.

References

-

Patent: Yen, I., et al. "Novel tricyclic compounds as inhibitors of mutant IDH enzymes." Agios Pharmaceuticals, Inc. WO2017074914A1. Published May 4, 2017.

-

Database: "1-Bromo-4-chloro-5-fluoro-2-nitrobenzene."[2][3][4][5][6][7][8][9] ChemicalBook. Accessed January 2026.

-

Database: "CAS 960000-93-5 Entry." BLD Pharm.[1] Accessed January 2026.

Sources

- 1. 960000-93-5|1-Bromo-4-chloro-5-fluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. Buy 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene [smolecule.com]

- 3. WO2017074914A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes - Google Patents [patents.google.com]

- 4. Buy 1-Bromo-2-chloro-6-fluoro-4-nitrobenzene [smolecule.com]

- 5. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. labfind.co.kr [labfind.co.kr]

- 8. 1-bromo-4-chloro-5-fluoro-2-nitrobenzene - C6H2BrClFNO2 | CSSS00010131400 [chem-space.com]

- 9. 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene|CAS 111010-08-3 [benchchem.com]

"1-Bromo-4-chloro-5-fluoro-2-nitrobenzene" properties

An In-depth Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and fine chemical synthesis, the strategic utility of highly functionalized aromatic building blocks is paramount. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene, a polysubstituted nitroaromatic compound, represents a cornerstone intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a detailed examination of its synthesis and reactivity, and a forward-looking perspective on its applications for researchers, chemists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene (CAS No. 960000-93-5) is a synthetically versatile organic compound characterized by a benzene ring bearing four distinct substituents.[1][2] The specific arrangement of these groups—a nitro group ortho to a bromine atom, and meta/para to chlorine and fluorine atoms—creates a unique electronic and steric environment that dictates its reactivity and utility.

The nitro group (-NO₂) acts as a powerful electron-withdrawing group, significantly deactivating the aromatic ring towards electrophilic substitution but, crucially, activating it for nucleophilic aromatic substitution (SNAr). The halogens (Br, Cl, F) also contribute to the ring's deactivation through their inductive effects while offering multiple reaction sites for cross-coupling and other transformations.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 960000-93-5 | [1] |

| Molecular Formula | C₆H₂BrClFNO₂ | [2] |

| Molecular Weight | 254.44 g/mol | [2][3] |

| Appearance | Yellow to brown solid | [1] |

| Boiling Point | 247.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [1] |

| IUPAC Name | 1-bromo-4-chloro-5-fluoro-2-nitrobenzene | [2] |

| SMILES | C1=C(C(=CC(=C1Cl)F)Br)[O-] | [2] |

| InChIKey | IBPDXAYILRNZRH-UHFFFAOYSA-N | [2] |

| XLogP3 | 3.6 | [3] |

Synthesis Pathway and Mechanistic Rationale

The primary route to 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is through the electrophilic nitration of a pre-functionalized benzene ring. This strategic choice—nitrating a trihalogenated precursor rather than halogenating nitrobenzene—is critical for achieving the desired regiochemistry.

Reaction: Electrophilic Aromatic Substitution (Nitration)

The synthesis involves the nitration of 4-bromo-1-chloro-2-fluorobenzene.[1]

Caption: Synthetic workflow for 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene.

Causality and Experimental Choices

-

Choice of Nitrating Agent: The use of ammonium nitrate (NH₄NO₃) with trifluoroacetic anhydride ((CF₃CO)₂O) provides a potent, non-aqueous source of the nitronium ion (NO₂⁺), the active electrophile. This system is effective for deactivated aromatic rings where traditional mixed acid (H₂SO₄/HNO₃) nitration may require harsher conditions.

-

Regioselectivity: The directing effects of the existing halogens on the precursor ring guide the incoming nitro group. Halogens are ortho-, para-directors. In 4-bromo-1-chloro-2-fluorobenzene, the position ortho to the bromine and meta to the chlorine and fluorine is sterically accessible and electronically favored, leading to the desired product.

-

Temperature Control: The reaction is initiated at 0°C to control the exothermic nature of the nitration and minimize the formation of side products.[1] Allowing the reaction to proceed to room temperature ensures completion.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures.[1]

-

Reaction Setup: To a solution of 4-bromo-1-chloro-2-fluorobenzene (8.4 g, 40 mmol) and ammonium nitrate in dichloromethane (DCM, 335 mL) in a flask equipped with a dropping funnel and stirrer, cool the mixture to 0°C in an ice bath.

-

Addition of Reagent: Slowly add trifluoroacetic anhydride (41.3 mL) via the dropping funnel over 15 minutes, ensuring the internal temperature remains at 0°C.

-

Reaction Progression: Stir the mixture at 0°C for an additional 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.

-

Workup and Quenching: After the reaction is complete (monitored by TLC), cool the mixture back to 0°C and carefully quench by adding 560 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with DCM and ethyl acetate.

-

Purification: Combine all organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue using flash column chromatography (elution gradient: 0 to 15% ethyl acetate in hexane) to yield the pure 1-bromo-4-chloro-5-fluoro-2-nitrobenzene as a solid (typical yield: ~36%).[1]

Chemical Reactivity and Synthetic Potential

The molecule's true value lies in its versatile reactivity, offering multiple avenues for subsequent chemical modifications.

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] The synthesis is centered on the electrophilic nitration of a trihalogenated benzene precursor. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Approach

Polyhalogenated nitrobenzenes are a critical class of compounds in synthetic organic chemistry, serving as versatile building blocks for more complex molecules. The presence of both electron-withdrawing nitro groups and various halogens on the aromatic ring makes them highly activated towards nucleophilic aromatic substitution (SNAr) and amenable to various cross-coupling reactions.[2] The specific substitution pattern of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene makes it a valuable precursor for targeted molecular design.

The synthetic strategy for polysubstituted benzenes often involves a carefully planned sequence of reactions to achieve the desired regiochemistry. Due to the strongly deactivating nature of the nitro group towards electrophilic aromatic substitution, it is often introduced in the later stages of a synthetic sequence.[2] Therefore, a common and effective strategy is to start with a benzene ring that already possesses the desired halogen substituents and then introduce the nitro group.[2] This guide will focus on the direct nitration of 4-bromo-1-chloro-2-fluorobenzene.

Synthesis of the Precursor: 4-Bromo-1-chloro-2-fluorobenzene

A plausible route to the precursor 4-bromo-1-chloro-2-fluorobenzene involves a Sandmeyer reaction starting from 2-chloro-4-fluoroaniline. The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[3][4][5][6][7]

Diazotization of 2-chloro-4-fluoroaniline

The first step is the conversion of the primary aromatic amine, 2-chloro-4-fluoroaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[8]

Sandmeyer Bromination

The resulting diazonium salt is then subjected to a copper(I) bromide-mediated substitution reaction to introduce the bromine atom onto the aromatic ring, displacing the dinitrogen gas.[5][8]

Core Synthesis: Nitration of 4-Bromo-1-chloro-2-fluorobenzene

The final and key step in the synthesis of the target molecule is the regioselective nitration of 4-bromo-1-chloro-2-fluorobenzene.

Reaction Mechanism and Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from the reaction of a nitrate source with a strong acid.[9] In the case of 4-bromo-1-chloro-2-fluorobenzene, the directing effects of the three halogen substituents guide the incoming nitronium ion. Halogens are ortho-, para-directing groups, but also deactivating. The position of nitration will be determined by the cumulative electronic and steric effects of the existing substituents. The nitro group is introduced at the position that is most activated and sterically accessible.

Experimental Protocol

The following protocol is a detailed method for the synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene from 4-bromo-1-chloro-2-fluorobenzene.[10]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-bromo-1-chloro-2-fluorobenzene | 209.45 | 8.4 g | 40 |

| Ammonium nitrate | 80.04 | Varies | Varies |

| Dichloromethane (DCM) | 84.93 | 335 mL | - |

| Trifluoroacetic anhydride (TFAA) | 210.03 | 41.3 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 560 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

| Silica gel | - | As needed | - |

Procedure:

-

To a solution of 4-bromo-1-chloro-2-fluorobenzene (8.4 g, 40 mmol) and ammonium nitrate in dichloromethane (DCM, 335 mL) in a suitable reaction vessel, slowly add trifluoroacetic anhydride (41.3 mL) through an addition funnel over a 15-minute period. It is crucial to maintain the reaction temperature at 0 °C using an ice bath during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 15 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), quench the reaction by carefully adding 560 mL of saturated sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM and ethyl acetate (EtOAc).

-

Combine all the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and add silica gel to the filtrate.

-

Remove the solvent by concentration under reduced pressure.

-

Purify the residue by flash column chromatography using a gradient elution of 0 to 15% EtOAc/hexane to afford the target product, 1-bromo-4-chloro-5-fluoro-2-nitrobenzene.

Yield: 3.7 g (36%)

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic route from 2-chloro-4-fluoroaniline to the final product.

Sources

- 1. 1-Bromo-4-Chloro-5-Fluoro-2-Nitrobenzene [myskinrecipes.com]

- 2. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazonium compound - Wikipedia [en.wikipedia.org]

- 8. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 9. studylib.net [studylib.net]

- 10. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene: Synthesis, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene, a highly functionalized aromatic building block with significant potential in medicinal chemistry and agrochemical synthesis. While detailed experimental data on this specific molecule is emerging, this document synthesizes available information on its preparation, provides an in-depth analysis of its structural features, and explores its predicted reactivity based on established principles of physical organic chemistry and data from analogous compounds. The guide aims to serve as a foundational resource for researchers looking to leverage this versatile intermediate in the design and synthesis of novel, high-value molecules.

Introduction: The Strategic Value of Polysubstituted Nitroaromatics

Polyhalogenated nitrobenzene derivatives are a cornerstone of modern organic synthesis, acting as versatile intermediates in the construction of complex molecular architectures.[1] The strategic placement of multiple halogen atoms and a strongly electron-withdrawing nitro group on a benzene ring creates a unique electronic landscape, rendering the aromatic system highly electron-deficient.[1] This electronic feature is pivotal, as it facilitates key transformations such as nucleophilic aromatic substitution (SNAr) and a variety of metal-catalyzed cross-coupling reactions.[1]

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene (CAS No. 960000-93-5) is a prime example of such a scaffold.[2][3] Its structure incorporates three distinct halogens (Br, Cl, F) and a nitro group, offering multiple, differentiable reaction sites. This guide will detail the known synthesis, elucidate the molecular structure, and provide expert insights into the potential synthetic applications of this compound, particularly for professionals in drug discovery and development.[4]

Molecular Structure and Physicochemical Properties

The precise arrangement of substituents on the benzene ring dictates the physical properties and chemical reactivity of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene.

Structural Confirmation

While a definitive crystal structure has not been reported in the surveyed literature, the connectivity is unambiguously defined by its IUPAC name and confirmed by synthetic routes and spectroscopic data. The structure features a benzene ring substituted as follows:

-

Position 1: Bromine

-

Position 2: Nitro group

-

Position 4: Chlorine

-

Position 5: Fluorine

This substitution pattern results in two adjacent protons on the aromatic ring.

Spectroscopic Characterization

A complete, peer-reviewed spectroscopic dataset for this compound is not widely available. However, a synthetic procedure reports the following ¹H NMR data, which is consistent with the proposed structure.[5]

¹H NMR (400 MHz, DMSO-d₆): δ 8.46 (d, J = 6.9 Hz, 1H), 8.18 (d, J = 8.8 Hz, 1H).[5]

-

Interpretation: The two observed signals are doublets, corresponding to the two aromatic protons. The distinct chemical shifts and coupling constants arise from their different electronic environments and their coupling to each other and potentially to the fluorine atom. The downfield shifts are expected due to the strong electron-withdrawing effect of the nitro group and the halogens.

Further spectroscopic analysis would be required for full characterization:

-

¹³C NMR: Would show six distinct aromatic carbon signals. The carbons attached to the halogens and the nitro group would exhibit characteristic shifts. For instance, the carbon attached to bromine often appears at a lower chemical shift than might be expected due to the heavy atom effect.[6]

-

¹⁹F NMR: A crucial tool for fluorinated compounds, this would show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.[7]

-

Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio).[8]

Physicochemical Properties

The following table summarizes key physicochemical properties, primarily based on computational predictions.[2][3]

| Property | Value | Source |

| CAS Number | 960000-93-5 | [2][3] |

| Molecular Formula | C₆H₂BrClFNO₂ | [3] |

| Molecular Weight | 254.44 g/mol | [3] |

| Appearance | Yellow to brown solid | [5] |

| Boiling Point (Predicted) | 247.2 ± 35.0 °C | [5] |

| Density (Predicted) | 1.904 ± 0.06 g/cm³ | [5] |

| XLogP3 (Predicted) | 3.6 | [3] |

Synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

The primary route to this molecule involves the regioselective nitration of a pre-halogenated benzene ring. Introducing the powerful deactivating nitro group at a late stage is a common and effective strategy for synthesizing complex polyhalogenated nitroaromatics.[1]

Established Experimental Protocol

A reported synthesis involves the nitration of 4-bromo-1-chloro-2-fluorobenzene.[5]

Reaction Scheme:

Caption: Nitration of 4-bromo-1-chloro-2-fluorobenzene.

Step-by-Step Methodology: [5]

-

Reaction Setup: Dissolve 4-bromo-1-chloro-2-fluorobenzene (1.0 eq, e.g., 8.4 g, 40 mmol) and ammonium nitrate in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add trifluoroacetic anhydride (TFA anhydride) via an addition funnel over a 15-minute period, ensuring the internal temperature remains at 0 °C.

-

Scientific Rationale: The combination of ammonium nitrate and trifluoroacetic anhydride generates a potent nitrating agent, trifluoroacetyl nitrate, in situ. This method is often preferred for its high reactivity under relatively mild conditions.

-

-

Reaction Progression: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with DCM and ethyl acetate.

-

Purification: Combine all organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (eluent gradient: 0 to 15% EtOAc/hexane) to afford 1-bromo-4-chloro-5-fluoro-2-nitrobenzene.[5]

Reactivity and Synthetic Potential

The synthetic utility of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene stems from the diverse reactivity of its functional groups. The electron-deficient nature of the ring, coupled with the presence of multiple leaving groups (halogens) and a transformable nitro group, opens avenues for a wide range of chemical modifications.

Caption: Key reaction pathways for 1-bromo-4-chloro-5-fluoro-2-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is strongly activated towards SNAr by the ortho- and para-directing nitro group. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br. This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by more electronegative halogens.

-

Regioselectivity: The fluorine at C-5 is para to the nitro group, and the chlorine at C-4 is meta. The bromine at C-1 is ortho. Both the ortho and para positions are highly activated. Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine (C-5) or the carbon bearing the bromine (C-1). Given the superior leaving group ability of fluoride in SNAr, selective displacement of the fluorine atom is predicted to be the most favorable pathway under controlled conditions.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for standard palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of C-Br compared to C-Cl.[11]

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would selectively form a new carbon-carbon bond at the C-1 position. This is a powerful method for constructing biaryl or styrenyl scaffolds.[12]

-

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond at the C-1 position by coupling with a primary or secondary amine, providing access to substituted anilines and their derivatives.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a crucial transformation in the synthesis of many pharmaceuticals. This opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and reductive amination.

-

Protocol Considerations: A significant challenge in the reduction of halogenated nitroarenes is preventing hydrodehalogenation (the undesired removal of halogen atoms).[13] Methods using hydrazine hydrate in the presence of Pd/C under carefully controlled thermal conditions have proven effective for the selective reduction of the nitro group while preserving C-Cl, C-Br, and C-I bonds.[14][15] Transfer hydrogenation using reagents like formic acid with an iron catalyst also offers a base-free method for this transformation.

Applications in Drug Discovery and Development

The structural motifs accessible from 1-bromo-4-chloro-5-fluoro-2-nitrobenzene are prevalent in many bioactive molecules.

-

Scaffold for Kinase Inhibitors: The aniline derivatives obtained after nitro reduction are common starting points for the synthesis of kinase inhibitors, where the amino group serves as an anchor for building the core heterocyclic structure.

-

Introduction of Fluorine: The fluorine atom at C-5 can be carried through a synthetic sequence to be incorporated into the final drug candidate. Fluorine is known to enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable "design tool" in medicinal chemistry.[9]

-

Building Block for Complex Heterocycles: The multiple reaction handles allow for sequential, regioselective functionalization, enabling the efficient construction of complex, multi-substituted heterocyclic systems that are often the basis for novel therapeutic agents.[4]

Safety and Handling

Detailed safety data for 1-bromo-4-chloro-5-fluoro-2-nitrobenzene is not extensively published. However, based on data for structurally similar polyhalogenated nitroaromatics, the following precautions are essential.[16][17][18]

-

Hazard Classification (Predicted): Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a promising and highly versatile building block for advanced organic synthesis. Its densely functionalized structure provides a platform for a multitude of chemical transformations, including regioselective nucleophilic aromatic substitution, site-selective cross-coupling, and nitro group reduction. While comprehensive experimental characterization is still forthcoming in the public literature, this guide provides a solid foundation based on known synthesis, partial spectroscopic data, and well-established principles of chemical reactivity. For medicinal chemists and process scientists, this compound represents a valuable tool for accessing novel chemical space and accelerating the development of next-generation pharmaceuticals and agrochemicals.

References

-

MySkinRecipes. (n.d.). 1-Bromo-4-Chloro-5-Fluoro-2-Nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. Retrieved from [Link]

- Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.

-

Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

- Patel, S. K., & Sharma, A. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Drug Delivery and Therapeutics, 3(4), 137-141.

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]

- Hinton, J. F., & Jaques, L. W. (1974). 19F, 13C, and 1H NMR Investigations of Alkanes and Alkenes. II. 3-chloro-4-bromo-3,4,4-trifluorobutene-1. Journal of Magnetic Resonance (1969), 15(3), 564–579.

Sources

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2488625A1 - Preparation of iron pentacarbonyl - Google Patents [patents.google.com]

- 4. 1-Bromo-4-Chloro-5-Fluoro-2-Nitrobenzene [myskinrecipes.com]

- 5. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. azom.com [azom.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price [minstargroup.com]

- 15. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]

- 16. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Safe Handling of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

Introduction: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a poly-halogenated nitroaromatic compound utilized primarily as a sophisticated intermediate in organic synthesis.[1] Its structural complexity makes it a valuable building block in the development of novel pharmaceuticals and other high-value chemical entities. However, the very features that impart its synthetic utility—the presence of a nitro group and multiple halogen substituents on an aromatic ring—also signify a considerable hazard profile. Nitroaromatic compounds are a well-documented class of chemicals with potential for significant toxicity.[2]

This guide provides a detailed framework for the safe handling, storage, and disposal of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. It is intended for researchers, chemists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from data on structurally analogous compounds and established best practices for managing hazardous chemical reagents. Adherence to these guidelines is critical for mitigating risk and ensuring personnel safety and environmental protection.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of a robust safety protocol. The data for 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene, some of which are predicted due to its specialized nature, are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-chloro-5-fluoro-2-nitrobenzene | PubChem[3] |

| CAS Number | 960000-93-5 | ChemicalBook, PubChem[3][4] |

| Molecular Formula | C₆H₂BrClFNO₂ | PubChem[3] |

| Molecular Weight | 254.44 g/mol | PubChem[3][5] |

| Appearance | Yellow to brown solid | ChemicalBook[4] |

| Boiling Point | 247.2 ± 35.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

Section 2: Hazard Assessment and Toxicology

GHS Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from structurally similar compounds. It is imperative to treat 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene as possessing, at a minimum, these hazards.

| Hazard Class | Pictogram | Signal Word | Hazard Statement (Inferred) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[6][7] | |

| Skin Corrosion / Irritation | Warning | H315: Causes skin irritation.[8][9][10] | |

| Serious Eye Damage / Irritation | Warning | H319: Causes serious eye irritation.[8][9][10] | |

| Specific Target Organ Toxicity (Single) | Warning | H335: May cause respiratory irritation.[8][10] | |

| Specific Target Organ Toxicity (Repeated) | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[6][11][12] | |

| Carcinogenicity (Suspected) | Danger | H351: Suspected of causing cancer.[6][7][11] | |

| Hazardous to the Aquatic Environment | Warning | H411: Toxic to aquatic life with long lasting effects.[6][11] |

Toxicological Profile: The Rationale Behind the Hazards

-

Systemic Toxicity & Methemoglobinemia: A primary toxicological concern with nitroaromatic compounds is the induction of methemoglobinemia.[13] Following absorption, the nitro group can be metabolically reduced, leading to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding and transporting oxygen, resulting in cyanosis (bluish skin) and, in severe cases, life-threatening hypoxia.[13] The onset of symptoms can be delayed.[13]

-

Dermal Absorption: Halogenated organic compounds can readily penetrate the skin.[14] This compound is expected to be harmful via dermal contact, making skin protection a critical control point.[13]

-

Organ Damage: Prolonged or repeated exposure to related nitro- and chloro-aromatics has been shown to target organs such as the blood, liver, and kidneys.[12][13][14]

-

Thermal Instability: Organic nitrocompounds as a class can decompose exothermically at elevated temperatures.[15] While this specific compound is not classified as an explosive, contamination with impurities (such as residual acids or bases from synthesis) can significantly lower its thermal stability, posing a risk of a runaway reaction during processing or distillation.[15]

Section 3: Risk Management and Control Measures

A systematic approach to risk management, based on the hierarchy of controls, is essential for handling this compound. The most effective controls are applied first.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

The primary defense against exposure is to physically separate the operator from the chemical.

-

Primary Containment: All handling of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene solid, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a powder containment hood with adequate face velocity.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any dust or vapors.[8][9][11]

-

Safety Equipment: A certified safety shower and eyewash station must be located in immediate proximity to the handling area.[9]

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, site-specific SOP must be written and approved before work begins.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of this guide, the location and use of safety equipment, and emergency procedures.

-

Restricted Access: The area where the compound is handled and stored should be clearly marked with warning signs, and access should be restricted to authorized personnel.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[8][16] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles (ANSI Z87.1 certified). A face shield should be worn over goggles when handling larger quantities (>10g) or if there is a splash risk. | Protects against dust particles and splashes, preventing serious eye irritation.[8][11] |

| Hand | Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended. | Prevents skin contact and absorption.[17] Nitriles offer good resistance to a range of organic compounds. |

| Body | Flame-resistant laboratory coat, fully buttoned. An apron may be required for larger scale work. | Protects skin from contamination and prevents carrying contaminants outside the lab.[8][11][17] |

| Respiratory | Not required if handled exclusively within a certified fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Protects against inhalation of harmful dust.[11] |

Section 4: Standard Operating Procedures (SOPs)

Protocol: Weighing and Handling Solid Compound

-

Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood.

-

Don PPE: Put on all required PPE as specified in Section 3.3.

-

Handling: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a tared, disposable weigh boat. Avoid generating dust.[11]

-

Closure: Securely close the main container.

-

Cleanup: Wipe the spatula clean. Place the used weigh boat and any contaminated bench paper into a designated solid hazardous waste bag located inside the hood.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly.

Protocol: Storage

-

Receiving: Upon receipt, inspect the container for damage.

-

Location: Store in a cool, dry, well-ventilated area.[8][11]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, and foodstuffs.[9][11] The storage cabinet or area should be clearly labeled.

-

Security: Store in a locked cabinet or facility to prevent unauthorized access.[8][16]

-

Container Integrity: Keep the container tightly sealed when not in use.[8][9][11]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

Spill Response Workflow

Caption: Logical workflow for responding to a chemical spill.

-

Small Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent followed by soap and water.

-

-

Large Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert personnel.[18]

-

Close the doors to the affected area.

-

Call emergency services and inform them of the material involved.

-

Do not re-enter. Only trained emergency responders should handle large spills.

-

Exposure and First Aid

Immediate action is required following any exposure.

| Exposure Route | Key Symptoms | First Aid Protocol |

| Inhalation | Respiratory irritation, cough, dizziness, headache, potential for delayed cyanosis. | 1. Immediately move the person to fresh air.[8][9][16] 2. Keep the person warm and at rest. 3. If breathing is difficult, trained personnel should administer oxygen.[16] 4. Seek immediate medical attention. |

| Skin Contact | Redness, irritation.[8] Harmful amounts may be absorbed.[13] | 1. Immediately remove all contaminated clothing.[11] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9][12] 3. Seek medical attention if irritation persists or if a large area was exposed. |

| Eye Contact | Serious irritation, redness, pain.[8] | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][16] 2. Remove contact lenses if present and easy to do.[8][9][16] 3. Seek immediate medical attention. |

| Ingestion | Nausea, vomiting, gastrointestinal irritation.[13] High risk of systemic toxicity. | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[8][16] 3. Seek immediate medical attention and provide the SDS or chemical label to the medical professional. |

Conclusion

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a synthetically useful but hazardous chemical that demands respect and careful handling. Its potential for acute toxicity, organ damage, and skin/eye irritation necessitates the stringent application of the control measures outlined in this guide. By integrating robust engineering controls, diligent administrative oversight, and the consistent use of appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this compound and conduct their work in a safe and responsible manner.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

-

Novachem. (2024, February 14). Safety Data Sheet: 1-Bromo-4-nitrobenzene. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (2002, August 20). SIDS Initial Assessment Report for 1-Chloro-4-nitrobenzene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Bromo-4-Chloro-5-Fluoro-2-Nitrobenzene. Retrieved from [Link]

-

Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

-

GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

-

Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 237-249. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

-

Asia Industrial Gases Association. (n.d.). Safe Catalyst Handling in HYCO Plants. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-Chloro-5-Fluoro-2-Nitrobenzene [myskinrecipes.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]

- 5. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 15. icheme.org [icheme.org]

- 16. fishersci.com [fishersci.com]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

The Strategic Utility of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Therapeutic Innovation

In the landscape of contemporary drug discovery, the journey from a conceptual therapeutic target to a clinically viable active pharmaceutical ingredient (API) is one of intricate molecular design and synthesis. Central to this endeavor is the strategic use of versatile chemical building blocks—compounds that, while not pharmacologically active themselves, provide the foundational scaffold upon which potent and selective drugs are built. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene, a polysubstituted aromatic compound, represents a quintessential example of such a crucial intermediate. Its carefully orchestrated arrangement of halogen and nitro functionalities imparts a unique reactivity profile, making it a valuable precursor in the synthesis of complex therapeutic agents. This technical guide will provide an in-depth exploration of the chemical properties, synthesis, and strategic applications of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene, with a particular focus on its relevance in the development of targeted therapies.

Core Chemical Identity and Physicochemical Properties

The IUPAC name for the compound of interest is unequivocally established as 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene .[1] This nomenclature precisely defines the substitution pattern on the benzene ring, which is paramount to its chemical behavior.

Table 1: Physicochemical Properties of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

| Property | Value | Source |

| CAS Number | 960000-93-5 | [1] |

| Molecular Formula | C₆H₂BrClFNO₂ | [1] |

| Molecular Weight | 254.44 g/mol | [1] |

| Appearance | Yellow to brown solid (predicted) | [2] |

| Boiling Point | 247.2±35.0 °C (predicted) | [2] |

| Density | 1.904±0.06 g/cm³ (predicted) | [2] |

| Storage | Sealed in dry, room temperature | [2] |

The Art of Synthesis: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a testament to the principles of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the pre-existing substituents. A common and effective synthetic route commences with 4-bromo-1-chloro-2-fluorobenzene.

Experimental Protocol:

A detailed protocol for the nitration of 4-bromo-1-chloro-2-fluorobenzene is as follows:

-

Reaction Setup: To a solution of 4-bromo-1-chloro-2-fluorobenzene (8.4 g, 40 mmol) and ammonium nitrate in dichloromethane (DCM, 335 mL), trifluoroacetic anhydride (TFA anhydride, 41.3 mL) is slowly added via an addition funnel over a 15-minute period.[2] It is crucial to maintain the reaction temperature at 0 °C during the addition.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for an additional 15 minutes, after which it is allowed to warm to room temperature and stirred for 2 hours.[2]

-

Work-up and Extraction: Upon completion, the reaction is quenched with 560 mL of a saturated sodium bicarbonate (NaHCO₃) solution. The organic and aqueous layers are separated. The aqueous layer is further extracted with DCM and ethyl acetate (EtOAc).[2]

-

Purification: All organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography (elution gradient: 0 to 15% EtOAc/hexane) to yield the final product.[2]

Mechanistic Insights:

The nitration of the starting material is a classic example of electrophilic aromatic substitution. The combination of ammonium nitrate and trifluoroacetic anhydride generates a potent nitrating agent. The regioselectivity of this reaction is governed by the directing effects of the halogen substituents on the benzene ring. While halogens are deactivating groups, they are ortho-, para-directing. In this specific case, the interplay of the directing effects of the bromo, chloro, and fluoro groups, along with steric considerations, leads to the introduction of the nitro group at the C2 position.

Caption: Synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene.

Reactivity and Strategic Applications in Drug Synthesis

The synthetic utility of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is primarily derived from the presence of multiple reactive sites on the aromatic ring. The electron-withdrawing nature of the nitro group significantly activates the ring towards nucleophilic aromatic substitution (SNAr), making the halogen atoms susceptible to displacement by a variety of nucleophiles. This reactivity is the cornerstone of its application as a versatile building block in the synthesis of complex molecules.

A Case Study: Its Role as a Precursor to Venetoclax

A prominent example of the strategic use of polysubstituted nitrobenzenes is in the synthesis of Venetoclax, a first-in-class B-cell lymphoma 2 (Bcl-2) inhibitor.[3][4] Venetoclax is a targeted therapy for certain types of leukemia and lymphoma. While various synthetic routes to Venetoclax have been developed, many rely on the use of highly functionalized intermediates that can be derived from compounds structurally related to 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. These intermediates are crucial for constructing the complex molecular architecture of the final drug.[5][6][7] The presence of the nitro group is particularly strategic, as it can be readily reduced to an amino group, providing a handle for further functionalization, such as the introduction of the sulfonamide moiety present in Venetoclax.

Characterization and Analytical Protocols

The unambiguous identification and purity assessment of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene are critical for its successful application in multi-step syntheses. A combination of spectroscopic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the presence of only two aromatic protons. Experimental data shows two doublets: δ 8.46 (d, J = 6.9 Hz, 1H) and 8.18 (d, J = 8.8 Hz, 1H) in DMSO-d₆.[2] The distinct chemical shifts and coupling constants allow for the unequivocal assignment of these protons.

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is expected to exhibit a complex isotopic pattern for the molecular ion peak due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens, which is a powerful tool for confirming the presence of both bromine and chlorine in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include strong asymmetric and symmetric stretching bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and various C-H and C-C stretching and bending vibrations characteristic of the substituted benzene ring.

Caption: Analytical workflow for structural elucidation.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion: A Versatile Tool for Advancing Therapeutic Frontiers

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is more than just a chemical compound; it is a testament to the power of strategic molecular design in advancing the frontiers of medicine. Its unique combination of functional groups and predictable reactivity makes it an invaluable intermediate for the synthesis of complex, high-value molecules, including targeted cancer therapies like Venetoclax. For researchers and scientists in the field of drug development, a thorough understanding of the properties, synthesis, and applications of such building blocks is essential for the efficient and innovative creation of the next generation of therapeutics.

References

- Ku, Y.-Y. et al. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Org. Process Res. Dev.2019, 23 (11), 2429–2442.

- PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN.

- 1-Bromo-4-Chloro-5-Fluoro-2-Nitrobenzene. MySkinRecipes. Accessed January 28, 2026.

- A process for the preparation of venetoclax and its polymorphs thereof.

- A kind of synthetic method of Venetoclax key intermediates.

- Process for the preparation of venetoclax.

- The Role of 4-Bromo-1-fluoro-2-nitrobenzene in Custom Synthesis. Ningbo Inno Pharmchem Co., Ltd. Published January 20, 2026.

- 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. PubChem. Accessed January 28, 2026.

- 1-Bromo-4-chloro-2-nitrobenzene 97. Sigma-Aldrich. Accessed January 28, 2026.

- 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene. ChemicalBook. Accessed January 28, 2026.

- 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene. PubChem. Accessed January 28, 2026.

- Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorg. Med. Chem. Lett.2019, 29 (6), 819-823.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J. Med. Chem.2021, 64 (13), 9231–9251.

- Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia2024, 71 (2), 421-432.

- 13C NMR Chemical Shift. Oregon State University. Accessed January 28, 2026.

- 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR spectrum. ChemicalBook. Accessed January 28, 2026.

- 1311197-88-2, 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene Formula. ECHEMI. Accessed January 28, 2026.

- G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Signal Transduct. Target. Ther.2024, 9, 143.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Accessed January 28, 2026.

- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Med. Chem. Lett.2024, 15 (11), 1530–1538.

- S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. YouTube. Published February 2, 2021.

- Trends in GPCR drug discovery: new agents, targets and indications.

- New paradigms in GPCR drug discovery. Br. J. Pharmacol.2013, 170 (2), 241-252.

Sources

- 1. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof - Google Patents [patents.google.com]

- 6. CN107033142A - A kind of synthetic method of Venetoclax key intermediates - Google Patents [patents.google.com]

- 7. WO2018029711A2 - Process for the preparation of venetoclax - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

A Privileged Scaffold for Orthogonal Functionalization in Medicinal Chemistry

CAS Number: 960000-93-5

Molecular Formula:

Executive Summary

In the landscape of modern drug discovery, 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene represents a "privileged scaffold"—a molecular platform designed for high-precision, sequential functionalization. Its value lies in the electronic orthogonality of its substituents. The presence of three distinct halogens (F, Cl, Br) positioned around a nitro-activated benzene ring allows researchers to perform three distinct types of bond-forming reactions (Nucleophilic Aromatic Substitution, Nitro Reduction/Cyclization, and Palladium-Catalyzed Cross-Coupling) in a highly predictable sequence without the need for protecting groups.

This guide details the structural logic, synthesis, and experimental handling of this intermediate, tailored for high-throughput synthesis (HTS) and lead optimization campaigns.

Part 1: Structural Analysis & Reactivity Profile

The utility of this molecule is dictated by the electronic interplay between the nitro group and the halogen substituents. The nitro group (

The Reactivity Hierarchy

-

Site A (C-5 Fluorine): The Primary Electrophile.

-

Mechanism:

(Nucleophilic Aromatic Substitution).[2][3][4][5] -

Logic: The fluorine atom is para to the nitro group. The strong electron-withdrawing nature of the nitro group stabilizes the Meisenheimer complex intermediate. Fluorine is the preferred leaving group over bromine or chlorine in

due to its high electronegativity, which lowers the energy of the transition state. -

Application: Displacement by primary/secondary amines, thiols, or alkoxides.

-

-

Site B (C-1 Bromine): The Cross-Coupling Handle.

-

Mechanism: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Logic: Bromine is a superior handle for oxidative addition by Palladium(0) compared to chlorine or fluorine. While it is ortho to the nitro group (and thus activated for

), the rate of displacement at the para-fluorine (Site A) is orders of magnitude faster, preserving the C-Br bond for subsequent steps.

-

-

Site C (C-2 Nitro): The Cyclization Trigger.

-

Mechanism: Reduction to Aniline (

). -

Logic: Following

at C-5, the nitro group can be reduced (Fe/HCl,

-

-

Site D (C-4 Chlorine): The Latent Site.

-

Mechanism: Difficult

or specialized coupling. -

Logic: Being meta to the nitro group, the chlorine is electronically deactivated. It typically survives standard conditions, serving as a lipophilic blocking group or a site for late-stage diversification using specialized ligands.

-

Visualization: The Chemo-Selective Landscape

Figure 1: The reactivity map highlights the sequential logic: Fluorine is displaced first (

Part 2: Synthesis Protocol

While this compound is commercially available, in-house synthesis may be required for scale-up or analog generation. The most validated route involves the regioselective nitration of 4-bromo-1-chloro-2-fluorobenzene.

Experimental Workflow (Nitration)

Note: This reaction is exothermic and involves energetic materials. Perform in a fume hood behind a blast shield.

Reagents:

-

Precursor: 4-Bromo-1-chloro-2-fluorobenzene (1.0 eq)

-

Nitrating Agent: Ammonium Nitrate (

) -

Activator/Solvent: Trifluoroacetic Anhydride (TFAA) in Dichloromethane (DCM)[6]

Step-by-Step Protocol:

-

Preparation: Dissolve 4-bromo-1-chloro-2-fluorobenzene (40 mmol) and ammonium nitrate (1.1 eq) in anhydrous DCM (335 mL) in a round-bottom flask equipped with a magnetic stir bar and temperature probe.

-

Addition: Cool the solution to 0°C using an ice/water bath. Slowly add Trifluoroacetic Anhydride (TFAA, ~1.05 eq) via an addition funnel over 15 minutes. Critical: Maintain internal temperature < 5°C to prevent over-nitration or runaway exotherms.

-

Reaction: Stir at 0°C for 15 minutes, then allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours. Monitor via TLC or LC-MS (Target MW: 254.44).

-

Quenching: Pour the reaction mixture carefully into saturated aqueous

(560 mL). Caution: Vigorous -

Workup: Separate layers. Extract the aqueous layer with DCM (

mL). Combine organic phases, dry over anhydrous -

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-15% Ethyl Acetate in Hexanes).

-

Expected Yield: ~36-40% (Pale yellow solid).

Data Verification:

-

1H NMR (400 MHz, DMSO-d6):

8.46 (d, J = 6.9 Hz, 1H,

Part 3: Applications in Medicinal Chemistry

The primary application of this scaffold is the rapid assembly of poly-heterocyclic cores such as fluoro-benzimidazoles or indoles.

Case Study: Synthesis of a Kinase Inhibitor Core

The following workflow demonstrates the "displacement-reduction-cyclization" cascade.

-

Step 1 (

): The scaffold is treated with a primary amine ( -

Step 2 (Reduction): The nitro group is reduced using Iron powder/Ammonium Chloride.

-

Step 3 (Cyclization): The newly formed aniline attacks the pendant R-group (if it contains an electrophile) or is condensed with an aldehyde to close the ring.

-

Step 4 (Diversification): The C-1 Bromine is finally engaged in a Suzuki coupling with an aryl boronic acid to attach the "tail" of the drug molecule.

Visualization: Synthetic Workflow

Figure 2: The logical flow of synthesis utilizing the scaffold's orthogonal reactivity.

Part 4: Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).

-

Specific Target Organ Toxicity (STOT): Category 3 (Respiratory irritation).

Critical Safety Protocols:

-

Energetic Profile: As a nitro-halogenated aromatic, this compound possesses significant potential energy. While not classified as a primary explosive, reaction mixtures containing this compound and strong nucleophiles (e.g., hydrazine, azide) should be screened via Differential Scanning Calorimetry (DSC) before scaling >5g to detect onset of thermal decomposition.

-

Skin Permeation: Nitro-aromatics are known blood toxins (methemoglobinemia). Double-gloving (Nitrile over Laminate) is recommended during handling.

-

Waste Disposal: Segregate from strong bases and oxidizers. Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50999481, 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. Retrieved from [Link][1]

-

Neustadt, B. R., et al. (General reference for regioselectivity). Nucleophilic Aromatic Substitution of Fluoronitrobenzenes.[5] Validated general principle of F > Cl/Br reactivity in

.

Sources

- 1. 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50999481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1-BroMo-4-chloro-5-fluoro-2-nitrobenzene | 960000-93-5 [chemicalbook.com]

Technical Profile: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

Molecular Weight Analysis, Synthetic Utility, and Drug Development Applications

Executive Summary

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene (CAS: 960000-93-5) is a densely functionalized aromatic scaffold used primarily as a regioselective intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic interplay between the electron-withdrawing nitro group and the three distinct halogen substituents (Br, Cl, F).

This guide analyzes the molecule’s mass spectrometry profile, details a validated synthesis protocol, and maps its reactivity patterns for medicinal chemistry applications, specifically in the construction of heterocyclic cores.

Molecular Identity & Weight Analysis

For drug development professionals using Mass Spectrometry (MS) for metabolite tracking or impurity profiling, the "average" molecular weight is insufficient. The presence of Bromine and Chlorine creates a distinct isotopic fingerprint that serves as a diagnostic tool.

Quantitative Data

| Property | Value | Notes |

| Formula | C₆H₂BrClFNO₂ | |

| Average Molecular Weight | 254.44 g/mol | Used for stoichiometry |

| Monoisotopic Mass | 252.89415 Da | Based on ⁷⁹Br, ³⁵Cl |

| Exact Mass | 252.89415 Da | |

| Physical State | Pale Yellow Solid | |

| Predicted Density | 1.904 ± 0.06 g/cm³ | High density due to polyhalogenation |

Isotopic Signature (Mass Spec)

The molecule contains one Bromine (⁷⁹Br:⁵¹Br ≈ 1:1) and one Chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in a characteristic M, M+2, M+4 pattern.

-

M+0 (252.9 Da): Contains ⁷⁹Br + ³⁵Cl (Relative Abundance: ~38%)

-

M+2 (254.9 Da): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl) (Relative Abundance: ~49%)

-

M+4 (256.9 Da): Contains ⁸¹Br + ³⁷Cl (Relative Abundance: ~13%)

Technical Insight: In LC-MS analysis, identifying this 4:5:1 (approximate) triplet pattern confirms the integrity of the halogen core before downstream derivatization.

Synthetic Pathways

The synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene requires precise regiocontrol to install the nitro group at the ortho position relative to the bromine, while avoiding over-nitration or displacement of the labile fluorine.

Validated Protocol: Nitration of 4-Bromo-1-chloro-2-fluorobenzene

Source: Adapted from methodologies for polyhalogenated benzenes [1].

Reaction Logic: The precursor, 4-bromo-1-chloro-2-fluorobenzene, directs electrophilic aromatic substitution (EAS) based on the combined directing effects of the halogens. The position ortho to the fluorine is sterically crowded; however, the position ortho to the bromine (and meta to the fluorine) is electronically favorable for nitration using mild conditions to prevent defluorination.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-bromo-1-chloro-2-fluorobenzene (1.0 eq) and ammonium nitrate (NH₄NO₃, 1.1 eq) in Dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C. Slowly add Trifluoroacetic Anhydride (TFAA) (approx. 3-4 eq) dropwise over 15–30 minutes.

-

Mechanism: TFAA reacts with NH₄NO₃ to generate the active nitrating species (trifluoroacetyl nitrate) in situ, which is milder than mixed acid (H₂SO₄/HNO₃).

-

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to Room Temperature (RT) and stir for an additional 2 hours. Monitor by TLC or HPLC.

-

Quench: Pour mixture into saturated NaHCO₃ solution (gas evolution will occur).

-

Workup: Extract with DCM or Ethyl Acetate. Dry organic layer over Na₂SO₄.[2]

-

Purification: Concentrate and purify via silica gel column chromatography (0-10% EtOAc/Hexanes).

Synthesis Workflow Diagram

Figure 1: Mild nitration pathway using Trifluoroacetic Anhydride activation to ensure regioselectivity.

Reactivity & Drug Development Applications

This molecule is a "linchpin" scaffold. The three halogens have different reactivities, allowing for sequential, orthogonal functionalization.

Regioselective SNAr (Nucleophilic Aromatic Substitution)

The nitro group at position C-2 activates the ring.

-

C-5 (Fluoro): Located para to the Nitro group. This is the most reactive site for SNAr. Soft nucleophiles (thiols) and hard nucleophiles (amines) will displace the Fluorine first.

-

C-1 (Bromo): Located ortho to the Nitro group. Reactive, but less so than the para-Fluoro position.

-

C-4 (Chloro): Meta to the Nitro group. Generally unreactive in SNAr conditions.

Application: This hierarchy allows researchers to introduce a side chain at C-5 (displacing F) while retaining the Br and Cl handles for later cross-coupling (e.g., Suzuki-Miyaura).

Scaffold Diversification Logic

Figure 2: Orthogonal functionalization strategy utilizing the reactivity difference between Para-F and Ortho-Br.

Case Study: Heterocycle Formation

Reducing the nitro group to an aniline (after SNAr at C-5) provides a 1,2-functionalized system (Aniline at C-2, Bromine at C-1). This is a classic precursor for synthesizing indoles or benzimidazoles via metal-catalyzed cyclization, common motifs in oncology drugs (e.g., kinase inhibitors).

Safety & Handling

-

Hazards: As a nitro-halogenated aromatic, this compound is likely toxic if inhaled or absorbed through the skin. It may possess skin sensitizing properties.

-

Energetics: While not a polynitro explosive (like TNT), the combination of a nitro group and halogens requires thermal stability testing (DSC) before scaling up >100g.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C-F bond over long periods.

References